REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.O.O.[Sn](Cl)Cl.C([O-])(O)=O.[Na+]>CO>[NH2:9][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[CH:6][C:5]=1[OH:8] |f:1.2.3,4.5|
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Name
|
|
Quantity
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4.05 g
|
Type
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reactant
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Smiles
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FC1=CC(=C(C=C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
17.47 g
|
Type
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reactant
|
Smiles
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O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux
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Type
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ADDITION
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Details
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poured over ice
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (2×200 mL)
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Type
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WASH
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Details
|
the combined extracts washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)F)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |